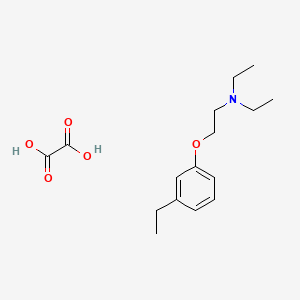![molecular formula C21H33NO7 B4000183 4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4000183.png)
4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Overview
Description
4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid is a complex organic compound that features a morpholine ring substituted with a tert-butyl group, a methyl group, and an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid typically involves multiple steps:
Formation of the phenoxyethanol intermediate: This step involves the reaction of 2-tert-butyl-6-methylphenol with ethylene oxide under basic conditions to form 2-(2-tert-butyl-6-methylphenoxy)ethanol.
Etherification: The phenoxyethanol intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to form 4-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine.
Formation of the oxalate salt: Finally, the morpholine derivative is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid can undergo various types of reactions:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The morpholine ring can be reduced under specific conditions.
Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted ethoxyethyl derivatives.
Scientific Research Applications
4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways by either inhibiting or activating specific proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]piperidine
Uniqueness
4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid is unique due to the presence of both the tert-butyl and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the morpholine ring and the oxalic acid moiety provides distinct properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.C2H2O4/c1-16-6-5-7-17(19(2,3)4)18(16)23-15-14-22-13-10-20-8-11-21-12-9-20;3-1(4)2(5)6/h5-7H,8-15H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJDAUQLCPLDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCOCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(2-tert-butyl-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000101.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4000108.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4000109.png)
![4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid](/img/structure/B4000131.png)
![N-(4-methoxyphenyl)-2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4000137.png)

![2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone](/img/structure/B4000145.png)

![N-[2-(3-ethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4000156.png)

![N-cyclopentyl-N'-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}succinamide](/img/structure/B4000164.png)
![4-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4000171.png)
![N-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000176.png)

